![molecular formula C24H17ClFN5O3 B2401384 N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1357821-59-0](/img/structure/B2401384.png)
N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative within the class of triazoloquinoxaline. These compounds are synthesized through various chemical reactions involving amino acid derivatives and triazoloquinoxaline moieties. The reactions typically involve coupling methods such as DCC coupling and azide coupling, leading to the formation of these complex structures in moderate to good yields (Fathalla, 2015).
Pharmacological Applications
- Some derivatives of triazoloquinoxaline have been studied for their positive inotropic activity, which is the ability to increase the force of heart muscle contraction. These derivatives have been tested on isolated rabbit heart preparations, showing favorable activity compared to standard drugs such as milrinone. In these studies, certain compounds demonstrated significant increases in left atrium stroke volume, indicating their potential as cardiovascular agents (Wu et al., 2012), (Zhang et al., 2008).
Anticancer Properties
- Triazoloquinoxaline derivatives have also been explored for their anticancer activity. New series of these derivatives have shown promising results against certain cancer cell lines, such as human neuroblastoma and colon carcinoma cells. These findings suggest the potential of triazoloquinoxaline derivatives in oncology, particularly in targeting specific types of cancer cells (Reddy et al., 2015).
Antimicrobial and Antifungal Properties
- Various triazoloquinoxaline derivatives have demonstrated antimicrobial and antifungal properties. These compounds have been synthesized and tested against a range of bacteria and fungi, with some showing potent antibacterial activity compared to standard treatments. This highlights the potential of these compounds in treating infections and combating resistant strains of microorganisms (Badran et al., 2003).
Anticonvulsant and Antidepressant Potential
- Research on triazoloquinoxaline derivatives has also indicated their potential as anticonvulsant and antidepressant agents. Some compounds in this class have shown significant activity in reducing symptoms of depression in animal models, as well as binding avidly to specific adenosine receptors. This suggests a potential therapeutic application in neuropsychiatric disorders (Sarges et al., 1990).
作用機序
Target of Action
The compound belongs to the class of triazoles and quinoxalines . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Quinoxaline derivatives have been evaluated for their DNA intercalation activities as anticancer agents .
Biochemical Pathways
Triazole and quinoxaline derivatives have been found to interact with dna and have potential anticancer activities .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
Triazole and quinoxaline derivatives have been found to have potential anticancer activities .
Action Environment
The synthesis and pharmacological activities of triazole derivatives have been studied extensively .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN5O3/c25-18-6-2-1-5-15(18)13-27-21(32)14-30-24(33)31-20-8-4-3-7-19(20)28-23(22(31)29-30)34-17-11-9-16(26)10-12-17/h1-12H,13-14H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBUXXTIZZEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
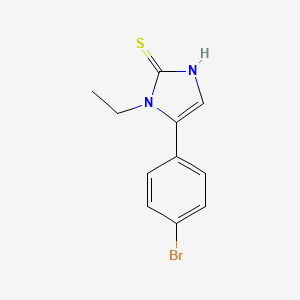
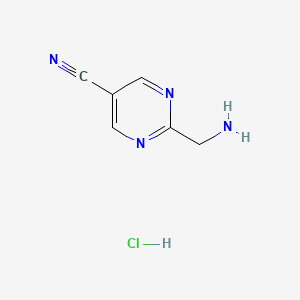
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)
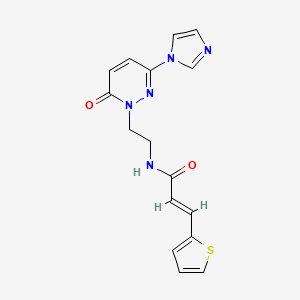
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)
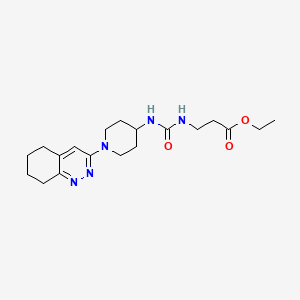
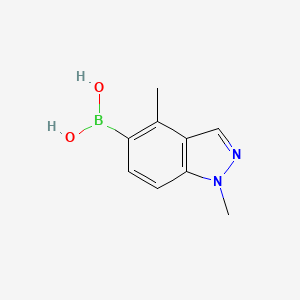
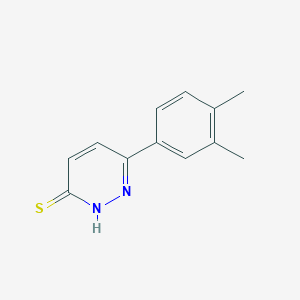
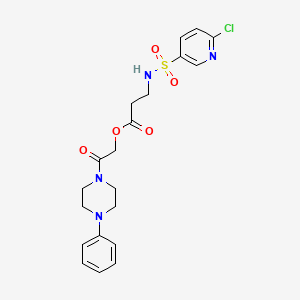

![[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2401320.png)
![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)
